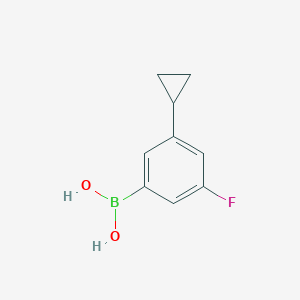![molecular formula C6H9F3O B13464395 [1-Methyl-2-(trifluoromethyl)cyclopropyl]methanol](/img/structure/B13464395.png)
[1-Methyl-2-(trifluoromethyl)cyclopropyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-Methyl-2-(trifluoromethyl)cyclopropyl]methanol: is an organic compound characterized by a cyclopropyl ring substituted with a methyl group and a trifluoromethyl group, along with a hydroxymethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-Methyl-2-(trifluoromethyl)cyclopropyl]methanol typically involves the reaction of cyclopropyl derivatives with trifluoromethylating agents. One common method includes the use of triethylamine and 4-dimethylaminopyridine (DMAP) as catalysts in dichloromethane at room temperature. The reaction proceeds under an inert atmosphere, and the product is purified via silica gel column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the hazardous nature of some reagents involved.
化学反应分析
Types of Reactions:
Oxidation: [1-Methyl-2-(trifluoromethyl)cyclopropyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group, yielding [1-Methyl-2-(trifluoromethyl)cyclopropane].
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of [1-Methyl-2-(trifluoromethyl)cyclopropane].
Substitution: Formation of substituted cyclopropyl derivatives.
科学研究应用
Chemistry: In chemistry, [1-Methyl-2-(trifluoromethyl)cyclopropyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound’s potential biological activity is of interest in drug discovery and development. It may serve as a lead compound for designing new pharmaceuticals with improved efficacy and safety profiles.
Medicine: Research into the medicinal applications of this compound includes its use as a precursor for the synthesis of bioactive molecules. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and agrochemicals. Its unique properties make it suitable for various applications, including as a solvent or intermediate in chemical processes.
作用机制
The mechanism by which [1-Methyl-2-(trifluoromethyl)cyclopropyl]methanol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets, leading to improved therapeutic outcomes.
相似化合物的比较
- [1-(Trifluoromethyl)cyclopropyl]methanol
- [1-Methyl-2-(trifluoromethyl)cyclopropane]
- [1-(Hydroxymethyl)-2-(trifluoromethyl)cyclopropyl]methanol
Uniqueness: Compared to similar compounds, [1-Methyl-2-(trifluoromethyl)cyclopropyl]methanol stands out due to its specific substitution pattern, which imparts unique chemical and physical properties
属性
分子式 |
C6H9F3O |
|---|---|
分子量 |
154.13 g/mol |
IUPAC 名称 |
[1-methyl-2-(trifluoromethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C6H9F3O/c1-5(3-10)2-4(5)6(7,8)9/h4,10H,2-3H2,1H3 |
InChI 键 |
TZATZINKBOHWKT-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC1C(F)(F)F)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Azabicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B13464312.png)




![Tert-butyl 1-ethyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13464336.png)






![1-[4-(Benzenesulfonyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B13464381.png)

